Boc-L-lys(ipr,Z)-OH
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Overview
Description
Boc-L-lys(ipr,Z)-OH: is a derivative of lysine, an essential amino acid. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus and an isopropyl (ipr) group at the side chain. The “Z” likely refers to a specific stereochemistry or protecting group at the side chain. This compound is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-lys(ipr,Z)-OH typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the side chain: The side chain amino group is protected using an isopropyl group, which can be introduced through various methods, including alkylation.
Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Boc-L-lys(ipr,Z)-OH: undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Introduction of various functional groups at the side chain.
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide: Used for peptide coupling reactions.
Isopropyl halides: Used for side chain protection.
Major Products Formed
Deprotected lysine derivatives: Formed after removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Boc-L-lys(ipr,Z)-OH: is widely used in scientific research, including:
Peptide Synthesis: As a protected lysine derivative, it is used in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of biomolecules for various applications in biology and medicine.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of Boc-L-lys(ipr,Z)-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The isopropyl group protects the side chain, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Boc-L-lys(ipr,Z)-OH: can be compared with other protected lysine derivatives, such as:
Boc-L-lys(Z)-OH: Similar but without the isopropyl group.
Fmoc-L-lys(ipr,Z)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) at the amino terminus.
Cbz-L-lys(ipr,Z)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.
Each of these compounds has unique properties and applications, with This compound being particularly useful for its stability and ease of deprotection.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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